molecular formula C8H16N2O B2724430 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile CAS No. 1247180-91-1

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile

Cat. No.: B2724430
CAS No.: 1247180-91-1
M. Wt: 156.229
InChI Key: MIGNBGGQKTZFOY-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile is utilized in a wide range of scientific research applications:

Preparation Methods

The synthesis of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyl-2-aminobutanenitrile with isopropyl alcohol in the presence of a suitable catalyst . The reaction conditions often require precise temperature control and may involve the use of solvents to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(propan-2-yloxy)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

2-amino-2-methyl-4-propan-2-yloxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(2)11-5-4-8(3,10)6-9/h7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGNBGGQKTZFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C)(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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